1-(4-Methoxy-2-methylphenyl)-1-propanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

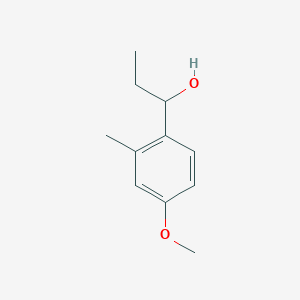

1-(4-Methoxy-2-methylphenyl)-1-propanol is an organic compound belonging to the class of phenylpropanols. It is characterized by a phenyl ring substituted with a methoxy group and a methyl group, and a propanol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-2-methylphenyl)-1-propanol can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 4-methoxy-2-methylphenol with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically proceeds under anhydrous conditions to avoid hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is increasingly being adopted to make the production process more sustainable.

化学反应分析

Types of Reactions: 1-(4-Methoxy-2-methylphenyl)-1-propanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized to the corresponding ketone using oxidizing agents such as chromyl chloride (CrO₂Cl₂) or pyridinium chlorochromate (PCC).

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, with reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed:

Oxidation: 1-(4-Methoxy-2-methylphenyl)-1-propanone

Reduction: this compound (same as the starting material)

Substitution: Nitro- or bromo-substituted derivatives of the phenyl ring

科学研究应用

1-(4-Methoxy-2-methylphenyl)-1-propanol has various applications in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

作用机制

1-(4-Methoxy-2-methylphenyl)-1-propanol is structurally similar to other phenylpropanols, such as 1-(2-hydroxy-4-methoxyphenyl)-1-propanol and 1-(3-methoxyphenyl)-1-propanol. its unique substitution pattern on the phenyl ring gives it distinct chemical and biological properties. For instance, the presence of the methoxy group at the 4-position enhances its electron-donating ability, affecting its reactivity in electrophilic aromatic substitution reactions.

相似化合物的比较

1-(2-hydroxy-4-methoxyphenyl)-1-propanol

1-(3-methoxyphenyl)-1-propanol

1-(4-hydroxy-2-methylphenyl)-1-propanol

生物活性

1-(4-Methoxy-2-methylphenyl)-1-propanol, also known as 3-(4-Methoxy-2-methylphenyl)propan-1-ol, is an aromatic alcohol characterized by its unique chemical structure that includes a methoxy group and a methyl-substituted phenyl group. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : C₁₀H₁₄O₂

- Molar Mass : 166.22 g/mol

- CAS Number : 5406-18-8

- Chemical Structure : The presence of both methoxy and methyl groups enhances its lipophilicity, allowing it to cross biological membranes effectively.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, including E. coli, the compound demonstrated a Minimum Inhibitory Concentration (MIC) of approximately 87.5 ± 25 ppm and a Minimum Bactericidal Concentration (MBC) of 175 ± 50 ppm . This suggests that the compound can inhibit bacterial growth effectively, making it a candidate for further exploration in antimicrobial drug development.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its mechanism of action is believed to involve the modulation of inflammatory pathways and the inhibition of pro-inflammatory cytokines. By interacting with specific molecular targets, it may reduce inflammation in various biological contexts.

Pharmacological Interactions

This compound is noted for its inhibition of cytochrome P450 enzymes, particularly CYP1A2. This interaction is crucial as it may influence drug metabolism and pharmacokinetics, suggesting that this compound could alter the effectiveness and toxicity of other medications when used concurrently.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(3,4-Dimethoxyphenyl)propan-1-ol | Two methoxy groups | Enhanced biological activity |

| 3-(4-Methylphenyl)-2-propyn-1-ol | Triple bond in propanol chain | Varies based on reactivity |

| 4-Allyl-2-methoxyphenol (Eugenol) | Volatile phenolic compound | Antifungal, anti-inflammatory |

The comparison shows that while similar compounds may exhibit enhanced or varied biological activities due to structural differences, this compound maintains unique properties owing to its specific functional groups.

Study on Antimicrobial Efficacy

In a controlled laboratory study, the antimicrobial efficacy of this compound was evaluated against clinical isolates of E. coli. The study utilized high-performance liquid chromatography (HPLC) to determine the stability and concentration of the compound in biological samples. Results indicated significant antimicrobial activity with clear dose-response relationships observed at varying concentrations .

In Vivo Studies

Further investigations into the in vivo effects of this compound are needed to establish therapeutic potential fully. Preliminary findings suggest that it may reduce inflammation in animal models, although comprehensive studies are required to validate these effects and understand the underlying mechanisms.

属性

IUPAC Name |

1-(4-methoxy-2-methylphenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-4-11(12)10-6-5-9(13-3)7-8(10)2/h5-7,11-12H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQFDNVMYBRGEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)OC)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。